1,2,4-Benzenetricarboxylic acid

説明

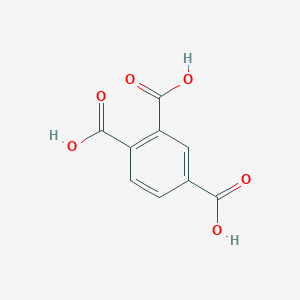

Structure

2D Structure

3D Structure

特性

IUPAC Name |

benzene-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCGXLSVLAOJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67801-57-4 (cobalt(+2)[1:1] salt), 65296-81-3 (4-carboxyphthalatoplatinum 1r-trans-12-diaminocyclohexane complex salt/solvate) | |

| Record name | Trimellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021487 | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Trimellitic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

528-44-9 | |

| Record name | Trimellitic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMELLITIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Benzenetricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,4-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMELLITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NVY29MQ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,4 Benzenetricarboxylic Acid and Its Derivatives

Oxidation of Aromatic Precursors for 1,2,4-BTCA Synthesis

1,2,4-Benzenetricarboxylic acid (1,2,4-BTCA), commonly known as trimellitic acid, is a significant chemical intermediate primarily synthesized through the oxidation of 1,2,4-trimethylbenzene (B165218) (pseudocumene). wikipedia.org Various synthetic routes have been developed and optimized to achieve high yields and purity of 1,2,4-BTCA, driven by its application in the production of high-performance polymers, plasticizers, and resins.

Catalytic Oxidation of 1,2,4-Trimethylbenzene

The industrial production of 1,2,4-BTCA is dominated by the catalytic oxidation of 1,2,4-trimethylbenzene. This process can be carried out in either the liquid or gas phase, with liquid-phase oxidation being more prevalent.

Liquid-Phase Catalytic Oxidation: This method typically involves the oxidation of pseudocumene with air or oxygen in the presence of a solvent, most commonly acetic acid, and a multi-component catalyst system. google.com The catalyst system is crucial for the reaction's efficiency and selectivity. A widely employed catalyst combination includes heavy metals such as cobalt and manganese, which act as primary oxidation catalysts, along with a bromine source (e.g., hydrogen bromide) that serves as a promoter. google.com

The addition of other metal components can further enhance the process. For instance, catalyst systems comprising cobalt, manganese, zirconium, and bromine have been shown to be effective. google.com Another highly selective process utilizes a catalyst containing cobalt, manganese, cerium, and titanium in the presence of bromine, achieving yields of over 90 mol percent. google.com The reaction is typically conducted at temperatures ranging from 140°C to 240°C and pressures between 5 and 30 bar. google.com The reaction is generally complete within 50 to 100 minutes. google.com

Gas-Phase Catalytic Oxidation: An alternative approach is the direct gas-phase oxidation of pseudocumene to its anhydride (B1165640), which can then be hydrolyzed to 1,2,4-BTCA. This method avoids the use of solvents like acetic acid. google.com A common catalyst for this process is vanadium oxide supported on an inert carrier like silicon carbide or α-alumina. google.com The reaction is carried out in a fixed-bed reactor at temperatures between 300°C and 650°C under atmospheric pressure, with steam and air as reactants. google.com

The table below summarizes typical catalysts and conditions for the oxidation of 1,2,4-trimethylbenzene.

| Oxidation Phase | Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Reported Yield |

| Liquid | Co, Mn, Br | Acetic Acid | 160 - 198 | Not specified | 92 wt% google.com |

| Liquid | Co, Mn, Zr, Br | Acetic Acid | Not specified | Not specified | Not specified google.com |

| Liquid | Co, Mn, Ce, Ti, Br | Acetic Acid | 150 - 220 | 6 - 25 | >90 mol% google.com |

| Gas | Vanadium Oxide on SiC/Alumina | None (Steam) | 300 - 650 | Atmospheric | 65.1 - 65.8 mol% (anhydride) google.com |

Nitric Acid and Potassium Permanganate (B83412) Mediated Routes

While catalytic oxidation is the primary industrial method, 1,2,4-BTCA can also be synthesized using strong stoichiometric oxidizing agents like nitric acid and potassium permanganate (KMnO₄).

Potassium Permanganate (KMnO₄) Oxidation: Potassium permanganate is a powerful oxidizing agent capable of converting the methyl groups of alkylbenzenes to carboxylic acids, provided the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.comlumenlearning.com In the case of 1,2,4-trimethylbenzene, all three methyl groups can be oxidized to carboxylic acid groups to yield 1,2,4-BTCA. The reaction is typically carried out in an aqueous solution, often under alkaline conditions, followed by acidification to precipitate the carboxylic acid. epo.org However, this method suffers from a major drawback: a large excess of KMnO₄ is required, often around 10 times the weight of the raw material, which makes the process expensive and generates significant manganese dioxide waste. google.com

Nitric Acid Oxidation: Nitric acid is another strong oxidizing agent that can be used for the oxidation of alkyl side chains on an aromatic ring. The synthesis of 1,2,4-BTCA can be achieved by the oxidation of 1,2,4-trimethylbenzene using nitric acid, typically at elevated temperatures and pressures. google.com

Process Optimization and Yield Enhancement Strategies

Significant research has focused on optimizing the synthesis of 1,2,4-BTCA to improve yield, reduce costs, and minimize waste. Key strategies include:

Catalyst Modification: The addition of co-catalysts can significantly improve selectivity and yield. For example, adding titanium to a Co-Mn-Ce-Br catalyst system has been shown to increase selectivity by reducing the formation of secondary products. google.com Similarly, the addition of lead(IV) to a cobalt-manganese-bromine catalyst combination enhances catalytic selectivity for converting methyl groups to carboxylic acid groups, leading to lower by-product formation and improved yield. epo.org

Recycling of Mother Liquor and Catalyst: A crucial optimization strategy involves the recovery and recycling of the catalyst and solvent. After the product (1,2,4-BTCA) is filtered, the remaining filtrate, or mother liquor, which contains the dissolved catalyst and acetic acid, can be recycled back into the oxidation reactor. google.com This approach not only reduces the consumption of fresh catalyst and solvent but also minimizes waste streams, making the process more economical and environmentally friendly. google.com

Process Control: Maintaining optimal reaction conditions is vital. For instance, in liquid-phase oxidation, keeping the oxygen concentration in the off-gases below 8% by volume is important to avoid the formation of explosive mixtures. google.com The reaction time is also a critical parameter, with typical times ranging from 50 to 100 minutes for completion. google.com

Kinetic and Thermodynamic Studies of Oxidation Reactions

Understanding the kinetics and thermodynamics of the oxidation of 1,2,4-trimethylbenzene is essential for reactor design and process optimization.

Kinetics: The liquid-phase air oxidation of 1,2,4-trimethylbenzene in an acetic acid solvent with a Co-Mn-Br catalyst system has been studied kinetically. researchgate.net A simplified model describes the process as a series of parallel, first-order oxidation reactions. researchgate.net The metabolism of 1,2,4-trimethylbenzene in vivo also proceeds via side-chain oxidation to form dimethylbenzoic acids, indicating the stepwise nature of the oxidation. nih.gov More complex kinetic models have been developed to simulate the oxidation behavior of 1,2,4-trimethylbenzene under various conditions, including low-temperature and high-pressure regimes relevant to combustion, which can provide insights into the reaction pathways. osti.govdntb.gov.ua Studies on the atmospheric oxidation initiated by OH radicals also contribute to a fundamental understanding of the initial steps of the oxidation mechanism. dntb.gov.uarsc.org

Derivatization of 1,2,4-BTCA: Synthetic Pathways and Reaction Analysis

The three carboxylic acid groups of 1,2,4-BTCA allow for a variety of derivatization reactions, with esterification being one of the most important for producing valuable industrial products like plasticizers and polymers.

Esterification Reactions of 1,2,4-BTCA with Alcohols

The reaction of 1,2,4-BTCA with alcohols yields trimellitate esters. A common method for this transformation is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comorganic-chemistry.org This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To drive the reaction towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comorganic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A series of proton transfer steps followed by the elimination of a water molecule leads to the final ester product. masterorganicchemistry.combyjus.com

Various alcohols can be used to produce a wide range of trimellitate esters with different properties. For example, the synthesis of tridecyl trimellitate is achieved by reacting trimellitic anhydride (a derivative of 1,2,4-BTCA) with tridecanol (B155529) at temperatures of 190-220°C. google.com This reaction can achieve a total yield of over 85%. google.com Similarly, trimethylolpropane (B17298) can be esterified with fatty acids to produce bio-based lubricants, and analogous reactions can be performed with 1,2,4-BTCA to create branched polyester (B1180765) polyols. researchgate.netbiointerfaceresearch.com

The table below provides examples of esterification reactions involving 1,2,4-BTCA or its anhydride.

| Carboxylic Acid/Anhydride | Alcohol | Catalyst | Key Conditions | Product |

| Trimellitic Anhydride | Tridecanol | Not specified | 190-220°C, N₂ protection, water removal google.com | Tridecyl trimellitate google.com |

| Carboxylic Acid | Alcohol (general) | H₂SO₄, TsOH, HCl | Excess alcohol, water removal masterorganicchemistry.commasterorganicchemistry.com | Ester masterorganicchemistry.commasterorganicchemistry.com |

| Trimethylolpropane (as alcohol model) | Oleic Acid | H₂SO₄ | 150°C, Toluene (azeotroping agent) biointerfaceresearch.com | Trioleate trimethylolpropane biointerfaceresearch.com |

Direct Esterification under Acidic Catalysis

Direct esterification of this compound with alcohols is a fundamental method for producing trimellitate esters. This reaction is typically catalyzed by strong acids. The process involves heating the carboxylic acid with an excess of alcohol in the presence of a catalyst to drive the equilibrium towards the formation of the ester and water.

Commonly used acid catalysts include sulfuric acid and solid superacids. For instance, the synthesis of tri(2-ethylhexyl) trimellitate can be achieved using catalysts like solid super acid SO₄²⁻/ZrO₂ or divalent tin oxide. google.com The reaction temperature is generally maintained between 180-220°C. google.com The use of a catalyst not only accelerates the reaction rate but also allows for high conversion rates, often achieving ester contents of 99% or more. google.com Another example involves the esterification of trimethylolpropane with oleic acid using sulfuric acid as a catalyst at 150°C. biointerfaceresearch.com This demonstrates the versatility of acid catalysis in producing various esters. biointerfaceresearch.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Anhydride-Based Synthesis Routes (e.g., Trimellitic Anhydride)

A prevalent and efficient route for synthesizing trimellitate esters utilizes trimellitic anhydride (TMA), the 1,2-anhydride of this compound. sigmaaldrich.commerckmillipore.com This method is often preferred because the anhydride is more reactive than the tricarboxylic acid itself. The reaction involves the esterification of TMA with alcohols. researchgate.net

For example, trimellitate triesters can be synthesized by reacting trimellitic anhydride with an alcohol, such as a C8-10 alcohol, in the presence of a catalyst. google.comgoogle.com The process typically starts with the reaction of the anhydride group, followed by the esterification of the remaining carboxylic acid group. A two-step process can also be employed, where TMA is first reacted with methanol (B129727) to form trimethyl trimellitate, which is then converted to other esters via transesterification. google.com This anhydride-based route is advantageous as it often proceeds under milder conditions and can lead to high-purity products used as plasticizers and in the formulation of high-performance cable materials and electronic chemicals. google.com

Table 1: Properties of Trimellitic Anhydride

| Property | Value |

|---|---|

| CAS Number | 552-30-7 |

| Molecular Formula | C₉H₄O₅ |

| Molar Mass | 192.13 g/mol |

| Melting Point | 164-168 °C |

| Boiling Point | 240 °C at 19 hPa |

| Density | 1.487 g/cm³ at 20 °C |

Source: sigmaaldrich.com

Investigations into Stoichiometric Ratios and Water Removal Techniques

The efficiency of esterification reactions is significantly influenced by the stoichiometric ratio of reactants and the effective removal of water, a byproduct of the reaction. To drive the equilibrium towards the product side and maximize ester yield, an excess of the alcohol is typically used. google.com

Research into the synthesis of trimellitate esters from trimellitic anhydride and C8-10 alcohols has shown that an optimal molar ratio of anhydride to alcohol is in the range of 1:3.5 to 1:4.0. google.com This excess of alcohol not only ensures complete reaction of the anhydride but also serves as a water-carrying agent. google.com The water generated during the esterification forms a binary azeotrope with the excess alcohol. google.com This azeotrope is then continuously removed from the reaction system, often using a Dean-Stark apparatus, which prevents the reverse reaction (hydrolysis) and pushes the reaction forward to completion. google.combiointerfaceresearch.com This technique is a crucial aspect of achieving high conversion and purity in the final ester product. google.com

Synthesis of Mixed Esters (e.g., Trimellitate Esters)

The synthesis of mixed esters, where the three carboxyl groups of 1,2,4-BTCA are esterified with different alcohol molecules, allows for the fine-tuning of properties for specific applications. These mixed esters can be produced by reacting 1,2,4-BTCA or its anhydride with a mixture of alcohols. google.com For instance, the use of a "carbinol mixture" in the synthesis of trimellitic triesters will result in a product with a distribution of different ester groups. google.com

An example of a mixed ester is the tris(octyl/decyl) ester of this compound. nist.gov The synthesis of such compounds involves the simultaneous or sequential reaction of the acid or anhydride with both octanol (B41247) and decanol. The resulting product is not a single compound but a mixture of various ester combinations, which can be advantageous in applications like synthetic lubricants where a broad operating temperature range is desired. researchgate.net The preparation of these esters follows the same principles of esterification, often requiring acid catalysts and water removal to ensure high yields. researchgate.net

Hydrolysis and Transesterification Reactions of 1,2,4-BTCA Esters

The esters of this compound can undergo hydrolysis and transesterification reactions. Hydrolysis, the reverse of esterification, involves the cleavage of the ester bond by water to regenerate the carboxylic acid and the alcohol. This reaction is typically catalyzed by acids or bases.

Transesterification, or ester exchange, is a process where the alcohol group of an ester is exchanged with another alcohol. mdpi.comekb.eg This is a key reaction for converting one type of trimellitate ester into another. For example, a high-purity tri(2-ethylhexyl) trimellitate can be produced through a transesterification reaction between trimethyl trimellitate and 2-ethylhexanol. google.com This process is also typically catalyzed by acids or bases and involves an equilibrium that can be shifted by using an excess of the reactant alcohol or by removing the more volatile alcohol byproduct. google.commdpi.com Transesterification is a versatile tool in polymer and plasticizer synthesis, allowing for the modification of ester side chains to tailor the final properties of the material. youtube.com

Table 2: Example of a Transesterification Reaction

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| Trimethyl trimellitate | 2-Ethylhexanol | Tri(2-ethylhexyl) trimellitate | Methanol |

Source: google.com

Substitution Reactions on the Carboxyl Groups

The three carboxyl groups of this compound are the primary sites of its chemical reactivity. These groups can undergo various substitution reactions to form a range of derivatives. researchgate.net Besides the formation of esters, the carboxyl groups can be converted into acid chlorides, amides, and salts. researchgate.net

The conversion to an acid chloride, for instance, by reacting with a chlorinating agent like thionyl chloride, creates a highly reactive intermediate. This acid chloride can then be easily reacted with nucleophiles like alcohols or amines to form esters or amides, respectively, often under milder conditions than direct esterification or amidation. Each carboxyl group can react independently, allowing for the synthesis of mixed derivatives where the functional groups are different. researchgate.net These substitution reactions significantly expand the synthetic utility of 1,2,4-BTCA, enabling the creation of a wide array of molecules for specialized applications.

Green Chemistry Approaches in 1,2,4-BTCA Synthesis and Derivatization

In recent years, green chemistry principles have been increasingly applied to the synthesis and derivatization of 1,2,4-BTCA to minimize environmental impact. mdpi.comresearchgate.net These approaches focus on using less hazardous materials, reducing waste, and improving energy efficiency. mdpi.com

One significant green approach is the use of solid acid catalysts, such as solid superacids, in esterification reactions. google.com This method avoids the use of corrosive liquid acids like sulfuric acid, which require neutralization and washing steps that generate large amounts of wastewater. google.com The solid catalyst can be easily separated from the reaction mixture and potentially recycled, aligning with the principles of atom economy and waste reduction. researchgate.net This process is described as a "sulfuric acid-free catalysis and solvent-free water-carrying method." google.com

Other green chemistry strategies applicable to 1,2,4-BTCA derivatization include the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that are recyclable and avoid the use of toxic metals. mdpi.commdpi.comnih.gov These innovative techniques aim to make the production of trimellitates and other derivatives more sustainable. researchgate.netresearchgate.net

Eco-friendly Catalytic Systems

The cornerstone of 1,2,4-BTCA production is the liquid-phase oxidation of pseudocumene (1,2,4-trimethylbenzene). google.comwikipedia.org The development of catalytic systems that are both highly efficient and environmentally benign is a key area of research.

Conventional commercial processes typically employ a catalyst system comprising cobalt, manganese, and bromine in an acetic acid solvent. google.com While effective, research has focused on modifying this system to improve performance and reduce the environmental footprint. Innovations include the introduction of co-catalysts that can increase selectivity, enhance reaction rates, and lower the required concentration of heavy metals or bromine.

Heteropoly acids represent another class of catalysts with potential for greener chemical transformations due to their strong acidity and redox properties. researchgate.net Supported heteropoly acids on materials like zirconia are being investigated as thermally stable and reusable solid catalysts for various organic reactions, offering a potential future direction for cleaner 1,2,4-BTCA synthesis. researchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Key Components | Advantages | Reference |

|---|---|---|---|

| Conventional | Cobalt (Co), Manganese (Mn), Bromine (Br) | Established commercial process. | google.com |

| Zirconium-Enhanced | Co, Mn, Br, Zirconium (Zr) | Higher catalyst activity and reaction rate. googleapis.comjustia.com | googleapis.comjustia.com |

| Lead-Enhanced | Co, Mn, Zr, Lead (Pb) | Reduces high-boiling impurities, improves yield and color. epo.org | epo.org |

| Manganese-Bromine with Zirconium/Cerium | Manganese (Mn), Bromine (Br), Zirconium (Zr) and/or Cerium (Ce) | Higher activity than conventional Co-Mn-Br systems, enables continuous production at high yields. googleapis.com | googleapis.com |

| Heteropoly Acids (Potential) | e.g., Silicotungstic acid on Zirconia | Strong acidity, reusable solid catalyst, environmentally benign. researchgate.net | researchgate.net |

This table is generated based on data from the provided text and is for informational purposes.

Sustainable Solvent Selection

The choice of solvent is critical in the synthesis of 1,2,4-BTCA, with acetic acid being the conventional solvent used in commercial liquid-phase oxidation processes. google.comjustia.com While acetic acid is effective, the principles of green chemistry encourage the exploration of more sustainable alternatives. sigmaaldrich.com

Sustainable solvent selection aims to minimize environmental impact and health risks. sigmaaldrich.com This involves considering solvents derived from renewable feedstocks, which are often referred to as bio-based solvents. sigmaaldrich.com These alternatives should ideally offer comparable performance to traditional petrochemical-based solvents while providing environmental benefits like a lower carbon footprint. sigmaaldrich.com

While the direct application of many green solvents to the specific industrial process of 1,2,4-BTCA synthesis is still an area of ongoing research, the field of green chemistry provides several potential candidates that are being adopted in other chemical processes. nih.gov Solvents like Cyrene™, a bio-based alternative to NMP and DMF, and bio-derived versions of common solvents like ethanol (B145695) and ethyl acetate, are examples of the trend towards more sustainable chemical manufacturing. sigmaaldrich.comresearchgate.net The development of processes that can utilize such solvents or even operate in solvent-free conditions remains a long-term goal for the chemical industry.

Table 2: Examples of Sustainable Solvents and Their Potential Advantages

| Solvent Category | Example(s) | Key Sustainability Feature(s) | Reference |

|---|---|---|---|

| Bio-Based Solvents | Bio-Ethanol, Bio-Acetone, Bio-Ethyl Acetate | Derived from renewable biological sources, lower carbon footprint. sigmaaldrich.com | sigmaaldrich.com |

| Aprotic Dipolar Solvent Alternative | Cyrene™ | Bio-based alternative to regulated solvents like NMP and DMF. | sigmaaldrich.com |

| Ether Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable sources, can improve process efficiency and yield in certain syntheses. nih.gov | nih.gov |

| Deep Eutectic Solvents (DES) | Choline chloride/urea mixtures | Composed of natural components, biodegradable, low waste generation during formation. nih.govresearchgate.net | nih.govresearchgate.net |

This table is generated based on data from the provided text and is for informational purposes.

Waste Minimization Strategies

Waste minimization is a critical aspect of modern chemical manufacturing, aiming to reduce the loss of valuable materials and minimize environmental impact. researchgate.net In the production of 1,2,4-BTCA, a significant strategy for waste reduction is the recycling of the mother liquor. google.comgoogle.com

After the oxidation reaction and recovery of the crystalline 1,2,4-BTCA product, the remaining filtrate, or mother liquor, contains valuable components. googleapis.comgoogle.com This includes the dissolved heavy metal catalyst (e.g., cobalt, manganese, zirconium) and residual amounts of the product and reaction intermediates. google.comgoogle.com By recycling this mother liquor back into the oxidation reactor, manufacturers can achieve several benefits:

Catalyst Recovery: The expensive heavy metal catalysts are recovered and reused, significantly reducing operational costs and the need to treat and dispose of heavy-metal-containing waste streams. googleapis.comgoogle.com

This recycling process can be optimized by reintroducing the mother liquor after the first methyl group of the pseudocumene has been oxidized, which helps to avoid catalyst deactivation that can occur at high concentrations of the final trimellitic acid product. google.comgoogle.comgoogle.com Separating hazardous from non-hazardous waste streams and preventing the mixing of different types of waste are other general but crucial strategies for effective waste management in chemical production. yale.edu

Industrial Scale-Up Considerations and Innovations in 1,2,4-BTCA Production

The commercial production of this compound is a well-established industrial process, primarily achieved through the liquid-phase air oxidation of 1,2,4-trimethylbenzene (pseudocumene). google.compenpet.com The process is typically conducted in a batch-wise manner to manage the reaction exotherm and because the final product, trimellitic acid, can act as a poison to the catalyst at high concentrations. google.com

In a typical industrial-scale batch process, the reactor is loaded with pseudocumene, acetic acid as the solvent, and the catalyst system. google.com The mixture is then heated and pressurized to the desired reaction conditions. Pressurized air is fed into the reactor to initiate and sustain the oxidation reaction until the pseudocumene is completely converted. google.com

Innovations in the industrial production of 1,2,4-BTCA have focused on improving the efficiency, safety, and environmental profile of the conventional process. A key innovation is the improvement of the catalyst system, as discussed in section 2.2.4.1. For example, the introduction of zirconium and lead as co-catalysts has been shown to increase selectivity and yield. justia.comepo.org

Table 3: Typical Industrial Process Parameters for 1,2,4-BTCA Production

| Parameter | Value / Condition | Description | Reference |

|---|---|---|---|

| Raw Material | Pseudocumene (1,2,4-Trimethylbenzene) | The primary feedstock for the oxidation reaction. | google.comwikipedia.org |

| Solvent | Acetic Acid | Used as the reaction solvent in the liquid-phase oxidation. | google.comjustia.com |

| Catalyst System | Cobalt-Manganese-Bromine (Co-Mn-Br) based | The standard catalyst for the oxidation process. May be enhanced with Zr or Pb. google.comepo.org | google.comepo.org |

| Process Type | Batch-wise | Often preferred to control reaction conditions and manage catalyst poisoning by the product. google.com | google.com |

| Reaction Temperature | 130°C to 240°C | The temperature is often increased in stages during the batch process. google.com | google.com |

| Pressure | Maintained to keep the reaction mixture in the liquid phase. | Specific pressure is dependent on the temperature and equipment. | epo.org |

| Oxidant | Air | The source of molecular oxygen for the oxidation of methyl groups. | google.comepo.org |

This table is generated based on data from the provided text and is for informational purposes.

Coordination Chemistry of 1,2,4 Benzenetricarboxylic Acid As a Ligand

Ligand Design Principles and Coordination Modes of 1,2,4-BTCA

The arrangement of the carboxyl groups on the benzene (B151609) ring of 1,2,4-BTCA dictates its behavior as a ligand in the formation of coordination polymers. The selection of such organic building blocks is crucial, as minor structural variations in the ligands, including their length, flexibility, and symmetry, can lead to dramatic changes in the resulting structural motifs of the MOFs. researchgate.net

With its three carboxyl groups, 1,2,4-BTCA can function as a tridentate ligand, meaning it can bind to a metal center through three donor atoms. wikipedia.org This polydentate nature allows for the creation of diverse and stable MOF topologies. The carboxyl groups can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions, which contributes to the structural diversity of the resulting frameworks. researchgate.net The specific coordination mode adopted is often influenced by factors such as the nature of the metal ion and the reaction conditions.

The degree of deprotonation of the carboxylic acid groups on the 1,2,4-BTCA ligand is a critical factor that can be controlled by adjusting the pH during synthesis. researchgate.net Hydrothermal synthesis, a common method for growing MOF crystals, allows for precise control over reaction parameters, including pH. researchgate.net By modulating the pH, it is possible to control which of the carboxyl groups are deprotonated and thus available for coordination with metal ions. This control is essential for directing the assembly of the desired MOF architecture. For instance, in the hydrothermal synthesis of a manganese-based coordination polymer, potassium hydroxide (B78521) was used to modulate the deprotonation of the 1,2,4-BTCA ligand, which was crucial for the formation of the final product. researchgate.net

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) with 1,2,4-BTCA

The synthesis of MOFs using 1,2,4-BTCA as a linker has been extensively explored, leading to a wide variety of structures with potential applications in areas like gas storage and catalysis. The characterization of these materials is typically performed using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis to determine their structure, crystallinity, and thermal stability. rsc.orgresearchgate.net

A range of transition metals has been successfully incorporated into MOFs with 1,2,4-BTCA. The choice of the metal ion is a key determinant of the final structure and properties of the MOF. For example, Co(II) has been used with 1,2,4-benzenetricarboxylic acid under pH-controlled hydrothermal conditions to synthesize a supramolecular network. researchgate.net Similarly, the combination of 1,2,4-BTCA with other transition metals like Zn(II) and Cu(II) has led to the formation of various coordination polymers and MOFs. nih.gov

Table 1: Examples of Transition Metals Used in 1,2,4-BTCA MOF Synthesis

| Metal Ion | Resulting MOF/Coordination Polymer Example | Reference |

|---|---|---|

| Mn(II) | {Mn(H2O)[C6H3(CO2)2(CO2H)]·(H2O)}n (FJU-2) | researchgate.net |

| Co(II) | {CoC6H3(CO2)2(CO2H)2·H2O}n (FJU-4) | researchgate.net |

| Cu(II) | [Cu(Hbtc)(H2pyaox)]n | nih.gov |

| Zn(II) | [Zn(Hbtc)(H2pyaox)2]n | nih.gov |

| Cd(II) | [Cd(BDC)0.5(PCA)] | sciforum.net |

Note: This table is illustrative and not exhaustive.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing MOFs from 1,2,4-BTCA and metal ions. researchgate.netresearchgate.net These methods involve heating the reactants in water (hydrothermal) or an organic solvent (solvothermal) in a sealed container, often leading to the formation of high-quality crystals. nih.govnih.gov The solvothermal method, in particular, allows for reactions to be carried out at temperatures above the boiling point of the solvent, which can facilitate the crystallization process by lowering the activation energy barrier. researchgate.net These techniques are favored for their simplicity, cost-effectiveness, and ability to produce a wide variety of MOF structures. researchgate.netresearchgate.net

The final architecture of a MOF can be significantly influenced by the presence of co-ligands and the choice of solvent. Co-ligands, which are additional organic linkers used in the synthesis, can lead to the formation of mixed-linker MOFs with increased dimensionality and novel topologies. mdpi.com For example, the introduction of aromatic polycarboxylic acids as auxiliary ligands in a Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) system resulted in diverse 3D frameworks. rsc.org

The solvent also plays a crucial role in the synthesis of MOFs. researchgate.net Different solvents can affect the nucleation and crystal growth rate, as well as the size, shape, and porosity of the final material. researchgate.netresearchgate.net Polar, high-boiling solvents like N,N-dimethylformamide (DMF) and N,N'-dimethylacetamide (DMA) are often used as they can dissolve most reactants and remain liquid at the high temperatures required for crystallization. nih.gov The choice of solvent can even determine whether a crystalline MOF can be formed at all. For instance, the formation of the Cu3(BTC)2 MOF (where BTC is 1,3,5-benzenetricarboxylate) was found to be dependent on the ethanol (B145695) content in a water/ethanol solvent system. rsc.org

MOF Synthesis with Transition Metals (e.g., Mn(II), Fe(II), Cu(II), Co(II), Zn(II), Ag(I), Cd(II))

Control over 1D, 2D, and 3D Framework Structures

The architectural diversity of frameworks built with this compound (H₃btc) is a direct consequence of the ligand's structural asymmetry and the reaction conditions employed during synthesis. The selective deprotonation of its three carboxylate groups, often controlled by factors such as pH, allows for the formation of structures with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.netnih.gov

The choice of metal ions and the presence of ancillary or co-ligands are also critical in dictating the final structure. nih.govrsc.org For instance, the hydrothermal reaction of a manganese salt with H₃btc under controlled pH conditions, using potassium hydroxide to modulate the ligand's deprotonation, leads to a 3D coordination polymer, {Mn(H₂O)[C₆H₃(CO₂)₂(CO₂H)]·(H₂O)}n. researchgate.net In this structure, carboxylate- and water-bridged manganese cluster chains are cross-linked by the phenyl spacer of the ligand. researchgate.net

Similarly, the synthesis of novel MOF-type materials can be modulated to produce 2D or 3D structures by using specific monodentate benzylcarboxylate spacers as modulating agents in combination with optimal solvothermal conditions. nih.govrsc.orgresearchgate.net The interplay between different ligands and metal centers can lead to a reduction in dimensionality, for example, from a 3D to a 2D or 1D structure, by carefully selecting blocking ligands that alter the coordination environment of the metal ions. sciforum.net The ability to construct 1D, 2D, and 3D frameworks is fundamental to the design of materials with specific properties for applications in areas like catalysis and gas storage. researchgate.netwhut.edu.cn

Structural Diversity and Topology of 1,2,4-BTCA-based MOFs

The structural diversity of MOFs based on this compound and its isomers is vast, encompassing a range of topologies and network architectures. nih.govrsc.org The flexibility in coordination modes of the carboxylate groups, combined with the geometric preferences of different metal centers, gives rise to complex and often unique framework topologies. nih.gov

Pillared Layered Structures

A common strategy to build 3D MOFs is the use of pillared-layered structures. In this approach, 2D layers formed by the coordination of metal ions with ligands like 1,2,4,5-benzenetetracarboxylate (a related polycarboxylic acid) are linked together by pillar-like ligands, such as 4,4′-bipyridine. rsc.org This results in a 3D framework with defined channels. For example, two different cobalt-based MOFs were synthesized using 1,2,4,5-benzenetetracarboxylate and 4,4′-bipyridine under slightly different solvothermal conditions. rsc.org One of these compounds, [Co₂(btec)(bipy)₂(DMF)]·DMF·3H₂O, forms a 3D pillared-layer framework with interconnected channels. rsc.org The concept of using bifunctional ligands, where one part forms the layer and another acts as the pillar, has also been explored to construct robust 3D frameworks from a single ligand. researchgate.net The hybridization of MOFs with polymers can also lead to layered assemblies within the resulting polyMOF structure. nih.gov

Interpenetrating Networks

Interpenetration is a phenomenon in MOF chemistry where two or more independent frameworks grow through each other. This can significantly affect the porosity and stability of the material. The formation of interpenetrating networks can be controlled by synthetic variables such as the choice of solvent and the nature of the organic linkers. nih.gov For example, a 4-fold interpenetrating 3D network with spiral chains has been synthesized using a triazole-functionalized dicarboxylic acid. nih.gov The degree of interpenetration, from non-interpenetrated to multiply-interpenetrated frameworks, can be tuned, which in turn modifies the material's properties for applications like gas separation. ustc.edu.cn

Channel-like Polymeric Architectures

A hallmark of many MOFs and CPs derived from polycarboxylic acids is the presence of well-defined, one-dimensional channel-like architectures. These channels can be occupied by solvent molecules, guest molecules, or even counter-ions. researchgate.netresearchgate.netrsc.org For instance, a manganese coordination polymer based on this compound features elliptically shaped, one-dimensional channels that house guest water molecules. researchgate.net These water molecules are held within the channels by strong hydrogen-bonding interactions with the host framework. researchgate.net Similarly, lanthanide complexes constructed with the related 1,2,4,5-benzenetetracarboxylic acid have been shown to form three-dimensional frameworks containing channels along different crystallographic axes. researchgate.net

Lanthanide-Encapsulated Nanocrystals and Luminescence Properties

Lanthanide-based MOFs (LnMOFs) are of particular interest due to their unique luminescent properties, which arise from the characteristic f-f electronic transitions of the lanthanide ions. mdpi.com These materials often exhibit sharp, line-like emission bands, long luminescence lifetimes, and large Stokes shifts. mdpi.com The organic ligand, such as this compound, plays a crucial role by acting as an "antenna," absorbing excitation energy and efficiently transferring it to the encapsulated lanthanide ion, which then emits light. nih.govrsc.orgresearchgate.net

The efficiency of this energy transfer and the resulting luminescence properties are highly dependent on the coordination environment of the lanthanide ion and the energy levels of the ligand. mdpi.comrsc.org For example, in a series of MOFs with the MIL-78 structure containing Eu³⁺, Tb³⁺, and Dy³⁺, the Tb³⁺-containing compound showed the highest quantum yield and longest lifetime. This was attributed to a better energy match between the triplet state of the benzenetricarboxylate ligand and the resonance level of the Tb³⁺ ion. nih.govrsc.org The luminescent properties of these LnMOFs make them promising candidates for applications in chemical sensing, bio-imaging, and lighting. mdpi.comau.dk

Table 1: Luminescence Properties of Selected Lanthanide-Containing MOFs Data based on research on benzenetricarboxylate ligands.

| Lanthanide Ion | Host Structure | Emission Color | Key Finding | Reference |

| Eu³⁺, Tb³⁺, Dy³⁺ | MIL-78 | Red, Green, Yellow | Efficient intramolecular energy transfer from the ligand to the Ln³⁺ ion is observed. | nih.gov, rsc.org, researchgate.net |

| Tb³⁺ | MIL-78 | Green | Shows the longest lifetime and highest quantum yield due to better energy level matching. | nih.gov, rsc.org |

| Eu³⁺, Pr³⁺, Nd³⁺ | SUMOF-7II | Red, NIR | Demonstrates characteristic red emission for Eu³⁺ and near-infrared (NIR) emission for Pr³⁺ and Nd³⁺. | au.dk |

Coordination Polymers (CPs) Involving 1,2,4-BTCA

This compound is a prolific building block for a wide variety of coordination polymers. The ability of its carboxylate groups to adopt different coordination modes (monodentate, bidentate, bridging) allows for the formation of CPs with diverse structures and dimensionalities. rsc.orgmonash.eduresearchgate.net The final architecture is influenced by the choice of the metal ion, reaction conditions (like solvent and temperature), and the use of auxiliary N-donor ligands that can bridge metal centers. nih.govnih.govrsc.org

For example, a series of coordination polymers were constructed using 1,3,5-benzenetricarboxylic acid with different transition metals, resulting in isostructural compounds with 1D metal chains linked by the carboxylate groups. nih.gov The use of a glycine-derived trimellitic acid imide ligand in reactions with zinc and cadmium produced coordination polymers with different dimensionalities (1D, 2D, and 3D), highlighting the influence of the metal ion's size on the final structure. monash.eduresearchgate.net The structural diversity of these materials underscores the versatility of benzenetricarboxylic acids in crystal engineering and the design of functional materials. rsc.org

Table 2: Examples of Coordination Polymers with Benzenetricarboxylic Acid Ligands

| Metal Ion | Ligand System | Dimensionality | Structural Feature | Reference |

| Mn(II) | This compound | 3D | Carboxylate- and water-bridged manganese cluster chains. | researchgate.net |

| Ag(I) | 1,3,5-Benzenetricarboxylic acid + N-donor | 3D | (3,6)-connected framework. | rsc.org |

| Mn(II), Co(II) | 1,3,5-Benzenetricarboxylic acid | 1D | Fluoride-bridged metal chains linked by btc³⁻. | nih.gov |

| Zn(II), Cd(II) | Glycine-derived trimellitic acid imide | 1D, 2D, 3D | Dimensionality dependent on the metal ion size. | monash.edu, researchgate.net |

| Sm(III), Tb(III) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | 3D | (6,8)-connected 3D structure. | rsc.org |

Polymorphic Structures of 1,2,4-BTCA CPs

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in the study of coordination polymers. The specific polymorph obtained can be influenced by subtle changes in synthesis conditions such as temperature, pressure, and solvent systems. In the case of CPs constructed from this compound (1,2,4-BTCA), polymorphism arises from the ligand's flexibility and the varied coordination preferences of the metal cation.

A notable example is found in coordination polymers of Tin(II) with 1,2,4-BTCA. Two distinct polymorphs have been synthesized and structurally characterized from microcrystalline powders using advanced diffraction techniques. nih.gov Both polymorphs share the chemical formula Sn(H-1,2,4-BTC), indicating that one of the three carboxylic acid groups remains protonated. The structural differences between them are a direct result of the asymmetric coordination environment of the Sn(II) cation, which is influenced by its 5s² electron pair. nih.gov This is distinct from polymorphism in many other CPs, such as zeolitic imidazolate frameworks (ZIFs), where the local metal coordination often remains the same across different polymorphs, and variety stems from the connectivity between these units. nih.govnih.gov

The synthesis conditions under which these Sn(II) polymorphs are formed are crucial in directing the final structure. The different arrangements highlight the complex energy landscape of materials synthesized with the asymmetric 1,2,4-BTCA ligand. nih.gov

Table 1: Polymorphic Coordination Polymers of this compound

| Compound Formula | Polymorph Name | Crystal System | Key Structural Features | Synthesis Conditions | Reference |

|---|---|---|---|---|---|

| Sn(C₉H₅O₆) | Sn(H-1,2,4-BTC) | Not Specified | Complex structure determined from microcrystals. | Hydrothermal synthesis in KOH solution with H₃-1,2,4-BTC and SnSO₄. | nih.gov |

| Sn(C₉H₅O₆) | Sn(H-1,2,4-BTC)-II | Not Specified | A second distinct polymorph with different Sn(II) coordination environment. Structure solved using 3D electron diffraction. | Hydrothermal synthesis, specific conditions varied from the first polymorph to achieve phase selectivity. | nih.gov |

Bridging Modes of Carboxylate Functions in CPs

The three carboxylate groups of the 1,2,4-BTCA ligand can be fully or partially deprotonated, leading to a variety of coordination modes that are fundamental to the structural diversity of its CPs. These groups can coordinate to metal centers in terminal (monodentate), chelating, or bridging fashions. The bridging modes are particularly crucial for extending the dimensionality of the polymer network.

Common bridging modes observed for carboxylate groups include the bidentate-bridging (syn-syn, syn-anti, and anti-anti) and the chelating-bridging mode. nih.gov In the context of 1,2,4-BTCA based polymers, the specific mode adopted depends on factors such as the identity of the metal ion, the pH of the reaction medium (which controls the degree of deprotonation), and the presence of other coordinating solvent molecules or auxiliary ligands.

For instance, in the structure of a manganese-based 3D coordination polymer, {Mn(H₂O)[C₆H₃(CO₂)₂(CO₂H)]·(H₂O)}n, the partially deprotonated ligand utilizes its carboxylate functions to cross-connect manganese cluster chains, forming a robust three-dimensional neutral framework. The notation indicates that one carboxyl group remains protonated while the other two are involved in coordination, acting as bridges between metal centers.

The nomenclature for describing these bridging modes uses the Greek letter mu (μ). A μ₂-bridge connects two metal centers. The denticity of the ligand is described by eta (η), indicating how many atoms of the ligand bind to a metal. For example, a carboxylate group bridging two metal centers where each oxygen atom binds to one metal is denoted as μ₂-η¹:η¹. If one oxygen is terminal and the other bridges, or if the carboxylate chelates one metal while bridging to another, more complex modes arise. nih.gov

Table 2: Examples of Carboxylate Coordination Modes in 1,2,4-BTCA Polymers

| Coordination Mode | Description | Schematic Representation | Example Compound Fragment | Reference |

|---|---|---|---|---|

| Monodentate | A single oxygen atom from the carboxylate group coordinates to one metal center. | R-COO-M | Observed in various metal-carboxylate systems. | nih.gov |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group coordinate to the same metal center, forming a chelate ring. | R-C(O-M)O | Common in lanthanide CPs. | nih.gov |

| Bidentate Bridging (syn-syn) | Each oxygen atom coordinates to a different metal center, with both metal ions on the same side of the C-O-O plane. | R-C(O-M)₂(O-M) | Fundamental mode for building paddle-wheel secondary building units (SBUs). | wikipedia.org |

| Bidentate Bridging (syn-anti) | Each oxygen atom coordinates to a different metal center, with the metal ions on opposite sides of the C-O-O plane. | R-C(O-M)(O-M') | Creates zigzag or linear chain motifs. | nih.gov |

| Tridentate Bridging-Chelating | One oxygen atom bridges two metals while the other oxygen is also coordinated to one of those metals, forming a chelate. | R-C(O-M₁)(O-M₁/M₂) | Found in lanthanide CPs with high coordination numbers. | nih.gov |

Impact of Ligand Symmetry on CP Formation

The low symmetry of the 1,2,4-BTCA molecule is a critical factor that profoundly influences the topology and properties of the resulting coordination polymers. Unlike its highly symmetric isomer, 1,3,5-benzenetricarboxylic acid (trimesic acid), which often forms predictable, high-symmetry networks, the arrangement of carboxylate groups in 1,2,4-BTCA (positions 1, 2, and 4) introduces directional and geometric constraints that lead to more complex, often lower-dimensional or interpenetrated, structures.

The asymmetry of the ligand can be a powerful tool in crystal engineering. Judicious selection of an unsymmetrical ligand like 1,2,4-BTCA is essential for accessing novel structural motifs that are not achievable with more symmetric linkers. For example, the synthesis of a three-dimensional manganese coordination polymer was found to be dependent on the use of the unsymmetrical H₃btc ligand, where pH control was used to modulate the deprotonation and direct the formation of a complex framework containing one-dimensional channels.

Furthermore, the ligand's asymmetry can lead to the formation of chiral structures, even without the use of any chiral starting materials, through spontaneous resolution during crystallization. The inherent lack of symmetry in the building block can guide the self-assembly process towards non-centrosymmetric or chiral space groups. This has been observed in a chiral 3D trinickel coordination polymer based on 1,2,4-BTCA, where the unsymmetrical nature of the ligand was key to the formation of the chiral framework.

The previously mentioned polymorphism in Sn(II)-based CPs is also a direct consequence of the ligand's asymmetry combined with the stereoactive lone pair on the Sn(II) cation. nih.gov This combination allows for multiple, energetically similar coordination environments and packing arrangements, leading to the formation of different polymorphs under slightly varied conditions. nih.gov This contrasts with systems built from more symmetric components, where the energy landscape is often simpler, resulting in fewer accessible polymorphic forms.

Advanced Spectroscopic and Computational Investigations of 1,2,4 Benzenetricarboxylic Acid

Quantum Chemical Studies and Density Functional Theory (DFT) Applications

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate molecular properties of 1,2,4-Benzenetricarboxylic acid, also known as trimellitic acid. These computational methods provide a detailed understanding of the molecule's structure, vibrational modes, and electronic characteristics at the atomic level.

Structural Parameter Determination and Energetic Analysis

Theoretical calculations, such as those using the B3LYP/6-311++G(d,2p) level of theory, are employed to determine the optimized molecular geometry of this compound. These studies involve a one-dimensional potential energy surface scan across flexible bonds to identify the minimum energy structure, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov This computational approach allows for a detailed analysis of the molecule's conformational space and the identification of its most stable three-dimensional arrangement.

The energetic analysis further contributes to understanding the molecule's stability. By calculating thermodynamic properties such as heat capacity, entropy, and enthalpy at various temperatures, a comprehensive picture of the molecule's energetic landscape can be developed. researchgate.net

Table 1: Calculated Structural Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H6O6 nist.govuni.lu |

| Molecular Weight | 210.14 g/mol nist.govsigmaaldrich.com |

| Calculated Enthalpy of Formation | Data not available in search results |

Vibrational Frequency Assignments and Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides experimental data on the vibrational modes of this compound. nih.govepequip.com DFT calculations are crucial for assigning the observed vibrational frequencies to specific molecular motions. nih.gov By computing the harmonic vibrational frequencies, infrared intensities, and Raman activities, a detailed and reliable assignment of the experimental spectra can be achieved. nih.gov This analysis often involves a comparison between the calculated spectra of both the monomeric and dimeric forms of the molecule, which can exist due to intermolecular hydrogen bonding. nih.gov The agreement between the scaled theoretical wavenumbers and the experimental data validates the accuracy of the computational model. researchgate.net

Table 2: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretching (monomer) | ~1710 nih.gov | ~1659 (IR), ~1663 (Raman) nih.gov | Carbonyl group vibration |

| C=O stretching (dimer) | ~1688 nih.gov | - | Hydrogen-bonded carbonyl group vibration |

| N-H stretching (monomer, for comparison) | ~3395 nih.gov | ~3277 (IR), ~3270 (Raman) nih.gov | Amide N-H vibration (in a related molecule) |

| N-H stretching (dimer, for comparison) | ~3347 nih.gov | - | Hydrogen-bonded amide N-H vibration |

Electronic Properties and Charge Distribution (NBO analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic properties and charge distribution within a molecule. uni-muenchen.deyoutube.com It provides insights into the Lewis-like bonding patterns, charge delocalization, and hyperconjugative interactions. researchgate.net For this compound, NBO analysis can reveal the stabilization energy associated with electron delocalization from donor to acceptor orbitals, which is indicative of the extent of conjugation within the system. researchgate.net This analysis helps in understanding the molecule's stability and reactivity by identifying the most significant intramolecular and intermolecular interactions. nih.govresearchgate.net

The analysis of natural atomic orbitals (NAOs) and natural hybrid orbitals (NHOs) within the NBO framework allows for a detailed description of the molecular charge distribution and the polarities of the chemical bonds. uni-muenchen.de

NMR Chemical Shift Calculations (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.arnih.gov This method has been shown to provide accurate predictions of both ¹H and ¹³C NMR spectra. researchgate.net For this compound, GIAO calculations, often performed at the DFT level of theory, can predict the chemical shifts of the different carbon and hydrogen atoms in the molecule. youtube.com These theoretical predictions are then compared with experimental NMR data to confirm the molecular structure and assign the resonances in the spectra. The accuracy of the calculated shifts can be improved by using appropriate reference standards, such as tetramethylsilane (B1202638) (TMS). youtube.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Related Structure (for illustrative purposes)

| Carbon Atom | Calculated Isotropic Value | Calculated Chemical Shift (ppm) vs. TMS |

|---|---|---|

| C (N-connected) | Data not available in search results | ~62.07 youtube.com |

| C (O-connected) | Data not available in search results | ~55.08 youtube.com |

Modeling Molecule-Surface Interactions and Chiral Domain Formation on Metal Surfaces

Computational modeling is employed to investigate the interaction of this compound with metal surfaces, such as copper (Cu). These studies are crucial for understanding self-assembly processes and the formation of ordered molecular structures on surfaces. For instance, the adsorption and interaction of similar molecules on Cu(100) and Ag(111) surfaces have been studied using DFT. nih.govnih.gov These calculations can predict the most stable adsorption geometries, binding energies, and the role of intermolecular interactions, such as hydrogen bonding, in the formation of supramolecular structures. mdpi.com

A key area of investigation is the formation of chiral domains from achiral molecules on a symmetric surface. cam.ac.uk Although this compound itself is achiral, its adsorption on a metal surface can lead to the formation of chiral assemblies. DFT calculations can help elucidate the mechanisms behind this emergent chirality, providing insights into the subtle interplay between molecule-substrate and molecule-molecule interactions. cam.ac.uk

Predicting Electrostatic Potential Maps

Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are valuable for predicting how a molecule will interact with other chemical species. libretexts.orgwalisongo.ac.id For this compound, ESP maps are generated using quantum chemical calculations, typically at the DFT level. researchgate.net The ESP map shows regions of negative potential (electron-rich areas, often colored red) and positive potential (electron-poor areas, often colored blue). researchgate.net

These maps can be used to predict the sites of nucleophilic and electrophilic attack. For instance, regions of high positive potential on the aromatic ring would indicate susceptibility to nucleophilic attack. walisongo.ac.id The ESP map provides a visual representation of the molecule's reactivity and can be used to understand its interactions in various chemical environments. walisongo.ac.idresearchgate.net

Advanced Crystallographic Analysis

Advanced crystallographic techniques are indispensable for the detailed structural characterization of this compound, also known as trimellitic acid, and its derivatives. These methods provide fundamental insights into the three-dimensional arrangement of atoms and molecules, which is crucial for understanding the material's properties and potential applications.

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of the three-dimensional atomic structure of crystalline compounds. rigaku.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can precisely map the positions of individual atoms within the crystal lattice. This technique is essential for elucidating the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound and its coordination complexes.

In the study of coordination polymers involving this compound, single-crystal X-ray diffraction reveals how the carboxylate groups of the acid coordinate to metal ions, leading to the formation of one-, two-, or three-dimensional frameworks. rsc.org For instance, the structures of various transition-metal coordination polymers with derivatives of benzenetricarboxylic acid have been determined using this method, showcasing diverse coordination modes and network topologies. rsc.org

The data obtained from single-crystal X-ray diffraction, such as unit cell parameters and space group, provide a definitive structural fingerprint of the compound. For example, a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic compound, was definitively characterized using this technique, revealing its triclinic crystal system and P-1 space group. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

| Data for a related heterocyclic compound, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, as an illustrative example of single-crystal X-ray diffraction data. mdpi.com |

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a versatile and non-destructive technique used to identify crystalline phases and assess the purity of bulk samples. montana.edu Unlike single-crystal XRD, PXRD is performed on a powdered or polycrystalline sample, which contains a vast number of randomly oriented crystallites. monomole.com The resulting diffraction pattern is a fingerprint of the crystalline material present.

In the context of this compound and its coordination compounds, PXRD is crucial for verifying the phase purity of a synthesized material. researchgate.net By comparing the experimental PXRD pattern of a bulk sample with a simulated pattern generated from single-crystal X-ray diffraction data, researchers can confirm that a single, pure phase has been formed. researchgate.net Any significant discrepancies between the two patterns would indicate the presence of impurities or a different crystalline phase.

Furthermore, PXRD is instrumental in studying phase transitions that may occur under different conditions, such as changes in temperature or pressure. It is also a key quality control tool in the production of materials where a specific crystalline form is required for desired performance characteristics.

Thermal Analysis Techniques for Stability and Decomposition Studies (TGA)

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.comumw.edu.pl This method provides valuable information about the thermal stability, decomposition behavior, and composition of materials like this compound and its coordination polymers. netzsch.comlibretexts.org

A typical TGA experiment involves heating a small amount of the sample at a constant rate while continuously monitoring its mass. The resulting TGA curve plots mass loss against temperature. Significant mass loss events correspond to processes such as dehydration, desolvation, or decomposition of the compound. umw.edu.pllibretexts.org For example, the TGA curve of a coordination polymer can show an initial weight loss corresponding to the removal of coordinated water or solvent molecules, followed by a more significant weight loss at higher temperatures due to the decomposition of the organic ligand and collapse of the framework. researchgate.net

The decomposition of calcium oxalate (B1200264) monohydrate is a classic example illustrating the information TGA can provide, showing distinct mass loss steps corresponding to the release of water, carbon monoxide, and carbon dioxide at different temperatures. umw.edu.pl In the study of coordination polymers of benzenetricarboxylic acids, TGA is used to determine their thermal stability, which is a critical factor for their potential application in areas like gas storage or catalysis. rsc.org

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| Room Temperature - 170 | 3.5 | Removal of one coordinated water molecule |

| > 170 - 520 | Continuous loss | Decomposition of the organic ligand |

| Illustrative data based on the thermal analysis of a coordination polymer. researchgate.net |

Magnetic Properties Analysis of 1,2,4-BTCA Coordination Compounds

The magnetic properties of coordination compounds derived from this compound (1,2,4-BTCA) are of significant interest, arising from the interactions between the metal centers within the crystal lattice. These properties are primarily dictated by the nature of the metal ions and the way they are bridged by the carboxylate ligands.

Antiferromagnetic Coupling Investigations

Antiferromagnetic coupling occurs when the magnetic moments of adjacent metal ions align in an antiparallel fashion, resulting in a net magnetic moment that is lower than would be expected for uncoupled ions. This phenomenon is commonly observed in coordination polymers where metal centers are bridged by ligands that can mediate magnetic exchange interactions.

In coordination compounds involving benzenetricarboxylic acid derivatives, antiferromagnetic interactions have been reported for various transition metals, such as copper(II) and cobalt(II). rsc.org The strength of this coupling is dependent on the geometry of the coordination sphere and the nature of the bridging ligands. Studies have shown that even subtle changes in the structure, such as the coordination environment of the metal ion, can influence the magnetic behavior. rsc.org For instance, in some dimeric manganese(II) carboxylate complexes, weak antiferromagnetic interactions have been observed, and the dissymmetry within the complex can weaken this interaction. ichem.md The investigation of these interactions is crucial for the design of new magnetic materials with specific properties. researchgate.net

Magnetic Susceptibility Studies and Exchange Interactions

Magnetic susceptibility measurements are a key tool for characterizing the magnetic properties of materials. scirp.org By measuring the magnetic susceptibility of a sample as a function of temperature, it is possible to determine the nature and strength of the magnetic interactions between the metal ions. ichem.mdmdpi.com

For paramagnetic complexes, the magnetic susceptibility typically follows the Curie-Weiss law, and any deviation from this behavior can indicate the presence of magnetic exchange interactions. libretexts.orglibretexts.org In the case of antiferromagnetically coupled systems, the magnetic susceptibility will decrease as the temperature is lowered below a certain point (the Néel temperature). libretexts.org

The data from magnetic susceptibility measurements can be fitted to theoretical models, such as the Heisenberg-Dirac-Van Vleck (HDVV) model, to quantify the exchange coupling constant (J), which provides a measure of the strength of the magnetic interaction. ichem.md For example, a negative J value typically signifies antiferromagnetic coupling. Such studies have been instrumental in understanding the magnetic behavior of various coordination compounds, including those exhibiting ferromagnetic or antiferromagnetic interactions. mpg.deresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is a valuable tool for studying organic and inorganic radicals, transition metal complexes, and other paramagnetic species. mdpi.com The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of atomic nuclei. nih.gov EPR spectroscopy is particularly instrumental in the investigation of radical formation, their structures, and their environment, often induced by processes such as gamma irradiation. researchgate.net

In a typical EPR study of a solid-state material like this compound, the compound would be subjected to a source of energy, such as gamma rays, to generate radical species. researchgate.net The resulting paramagnetic centers would then be analyzed by EPR spectroscopy. The resulting spectrum, usually presented as the first derivative of the absorption, provides information about the g-factor and hyperfine interactions. mdpi.com The g-factor is a dimensionless quantity that is characteristic of the radical and its electronic environment. libretexts.org Hyperfine interactions arise from the coupling of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, providing structural information about the radical. mdpi.com

Although direct EPR data for this compound is not available, a hypothetical study would likely focus on identifying the radical species formed. Upon irradiation, decarboxylation (loss of a CO2 group) is a common process in carboxylic acids, which could lead to the formation of a phenyl radical with the remaining two carboxylic acid groups. Alternatively, electron addition or removal could lead to the formation of radical anions or cations. The resulting EPR spectrum would be a superposition of signals from any stable radical species formed.

For illustrative purposes, a data table from a hypothetical EPR study on an irradiated aromatic carboxylic acid is presented below. This table showcases the type of data that would be collected and analyzed in such an experiment.

Table 1: Hypothetical EPR Data for a Radical Species Derived from an Irradiated Aromatic Carboxylic Acid

| Parameter | Value | Description |

| g-factor (isotropic) | ~2.0025 | The average g-factor, indicative of a carbon-centered radical. |